The Synthetic Cornerstone: An In-depth Technical Guide to 1,1-Difluoro-2-iodoethene
The Synthetic Cornerstone: An In-depth Technical Guide to 1,1-Difluoro-2-iodoethene
For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a paramount consideration for enhancing pharmacological properties. In this context, 1,1-difluoro-2-iodoethene (CAS No. 2925-16-8) emerges as a pivotal, yet nuanced, building block. This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative literature.
Core Molecular Profile
1,1-Difluoro-2-iodoethene is a halogenated alkene characterized by the presence of a gem-difluorovinyl group directly attached to an iodine atom. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable synthon for the introduction of the 1,1-difluoroethenyl moiety.
| Property | Value | Source |
| CAS Number | 2925-16-8 | [1] |
| Molecular Formula | C₂HF₂I | [1] |
| Molecular Weight | 189.93 g/mol | [1] |
| IUPAC Name | 1,1-difluoro-2-iodoethene | [1] |
| SMILES | C(=C(F)F)I | [1] |
Synthesis and Handling
While direct, detailed synthetic procedures for 1,1-difluoro-2-iodoethene are not extensively reported as a standalone preparation, its generation as a reactive intermediate is well-documented, particularly in the context of forming its corresponding vinyllithium species. A plausible and efficient route to generate this key intermediate, and by extension, to utilize the synthetic equivalence of 1,1-difluoro-2-iodoethene, originates from the commercially available 1,1,1-trifluoro-2-iodoethane.
In-Situ Generation of the Active Vinyllithium Reagent
A robust method for the in-situ generation of 2,2-difluoro-1-iodovinyllithium, a direct precursor that can be considered a synthetic equivalent of 1,1-difluoro-2-iodoethene for many applications, involves the lithiation of 1,1,1-trifluoro-2-iodoethane.[2] This method is advantageous due to the accessibility of the starting material and the mild reaction conditions required.
Caption: In-situ generation of 2,2-difluoro-1-iodovinyllithium.
Experimental Protocol: Generation of 2,2-Difluoro-1-iodovinyllithium and Trapping with an Electrophile [2]
-
To a solution of diisopropylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (2.0 equivalents) at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the resulting lithium diisopropylamide (LDA) solution for 15 minutes at 0 °C.
-
Cool the LDA solution to a temperature between -93 °C and -85 °C using a suitable cooling bath (e.g., liquid nitrogen/hexane).
-
Slowly add a solution of 1,1,1-trifluoro-2-iodoethane (1.0 equivalent) in anhydrous THF, maintaining the internal temperature below -85 °C.
-
Stir the reaction mixture for 20 minutes at this temperature to ensure complete formation of the 2,2-difluoro-1-iodovinyllithium reagent.
-
The freshly prepared vinyllithium reagent is then ready for reaction with a suitable electrophile (e.g., an aldehyde or ketone).
Causality: The use of two equivalents of LDA is crucial. The first equivalent acts as a base to deprotonate the diisopropylamine, while the second is necessary for the dehydrofluorination and subsequent metalation of the 1,1,1-trifluoro-2-iodoethane. The low temperature is critical to prevent the decomposition of the thermally sensitive vinyllithium intermediate.
Safety and Handling
General Handling Precautions: [3][4]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant laboratory coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically 2-8°C for similar compounds.[3][5]
-
Spill Response: For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated and eliminate ignition sources.[3]
Reactivity and Synthetic Applications
The synthetic utility of 1,1-difluoro-2-iodoethene lies in the high reactivity of the carbon-iodine bond, which serves as a handle for a variety of carbon-carbon bond-forming reactions. This makes it a valuable precursor for the synthesis of more complex fluorinated molecules.
Cross-Coupling Reactions
The vinyl iodide moiety of 1,1-difluoro-2-iodoethene is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce the gem-difluorovinyl group onto various molecular frameworks.
While direct examples with 1,1-difluoro-2-iodoethene are not extensively documented in the initial search, the analogous reactivity of 2,2-difluoro-1-iodoethenyl tosylate in Suzuki-Miyaura couplings with arylboronic acids strongly suggests a similar reactivity profile.[6][7][8] These reactions typically proceed in the presence of a palladium catalyst and a base to afford 1,1-diaryl-2,2-difluoroethenes.
Caption: Proposed Suzuki-Miyaura coupling of 1,1-difluoro-2-iodoethene.
Representative Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from a similar system) [6][7]
-
To a reaction vessel charged with 1,1-difluoro-2-iodoethene (1.0 equivalent), add the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equivalents).
-
Add a suitable solvent (e.g., methanol or a mixture of toluene and water).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition of the vinyl iodide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond. The base is required to activate the boronic acid for transmetalation.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, providing access to conjugated enynes.[9] This reaction is a powerful tool for the synthesis of complex organic molecules and is highly applicable to 1,1-difluoro-2-iodoethene.
Caption: Sonogashira coupling of 1,1-difluoro-2-iodoethene.
Representative Experimental Protocol: Sonogashira Coupling [10]
-
To a solution of 1,1-difluoro-2-iodoethene (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an amine base (e.g., triethylamine or diisopropylamine, 2.0 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle activates the vinyl iodide, while the copper cycle activates the terminal alkyne, facilitating the crucial transmetalation step.
Applications in Medicinal Chemistry and Drug Discovery
The 1,1-difluoroethenyl group is a valuable moiety in medicinal chemistry. It can serve as a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and physicochemical properties of a drug candidate.[11] The strategic incorporation of gem-difluoro groups can enhance metabolic stability, lipophilicity, and binding affinity.[11]
While direct applications of 1,1-difluoro-2-iodoethene in the synthesis of specific drug molecules are not prominently featured in the provided search results, its utility as a precursor to more complex fluorinated building blocks is evident. For instance, the 1,1-difluoroallenes synthesized from its vinyllithium equivalent are versatile intermediates for the construction of fluorinated molecules.[2]
Spectroscopic Characterization
Detailed spectroscopic data for 1,1-difluoro-2-iodoethene is not explicitly available in the search results. However, based on the known spectral data of similar fluorinated vinyl compounds, the following characteristic signals can be anticipated:
-
¹H NMR: A single proton signal in the vinylic region, likely appearing as a doublet of doublets due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Two distinct fluorine signals, each coupled to the other fluorine and the vinylic proton, resulting in complex splitting patterns.
-
¹³C NMR: Two signals for the vinylic carbons, with characteristic large carbon-fluorine coupling constants for the carbon bearing the fluorine atoms.
-
IR Spectroscopy: Characteristic C=C and C-F stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 189.93, along with characteristic fragmentation patterns.
Conclusion
1,1-Difluoro-2-iodoethene stands as a potent and versatile building block for the introduction of the synthetically valuable 1,1-difluoroethenyl moiety. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, opens avenues for the construction of a diverse array of fluorinated organic molecules. While its direct synthesis and applications require further exploration and documentation in publicly accessible literature, the established chemistry of its precursors and analogous compounds provides a solid foundation for its utilization in research and development, especially in the pursuit of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this important fluorinated synthon.
References
- Ichikawa, J., et al. (2012). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 23(10), 1531-1535.
-
1,1-Difluoro-2-iodoethane | C2H3F2I | CID 3833565 - PubChem. (n.d.). Retrieved March 5, 2026, from [Link]
- Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366.
- Jeong, I. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry, 9, 2470-2475.
- Jeong, I. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2470-2475.
- Jeong, I. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. PubMed, 24367420.
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 5, 2026, from [Link]
- Jeong, I. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journals.
- O'Duill, M., et al. (2018). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
-
The cross-coupling reactions of 2 with alkenylboronic acids. - ResearchGate. (n.d.). Retrieved March 5, 2026, from [Link]
-
1,1-Difluoro-2-iodo-ethene - CAS:2925-16-8 - J&W Pharmlab. (n.d.). Retrieved March 5, 2026, from [Link]
-
1,1-Difluoro-2-iodoethene | C2HF2I | CID 10954331 - PubChem. (n.d.). Retrieved March 5, 2026, from [Link]
-
1,1-dichloro-2,2-difluoroethylene - Organic Syntheses Procedure. (n.d.). Retrieved March 5, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 5, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 5, 2026, from [Link]
-
Synthesis of 1,1-Difluoroallenes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 5, 2026, from [Link]
-
Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene - ResearchGate. (2025, August 6). Retrieved March 5, 2026, from [Link]
Sources
- 1. 1,1-Difluoro-2-iodoethene | C2HF2I | CID 10954331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1,1-Difluoro-2-iodoethane | 598-39-0 [sigmaaldrich.com]
- 6. BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
